molecular formula C14H10F2O2 B6398423 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1262005-83-3

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398423
CAS RN: 1262005-83-3
M. Wt: 248.22 g/mol
InChI Key: YJZWAUYGZHQHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid (5F2F4MPA) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a molecular formula of C10H7F3O2 and a molecular weight of 220.15 g/mol. 5F2F4MPA is an important intermediate in the preparation of various pharmaceuticals and other compounds. It is also used as a starting material for the synthesis of various fluorinated benzoic acids and derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This results in the formation of a new bond between the two molecules. Additionally, the compound can act as a Lewis acid, forming a complex with the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes and may have an effect on the activity of certain hormones. Additionally, it has been suggested that the compound may have an effect on the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments is its relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

Given the potential applications of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in organic synthesis, medicinal chemistry, materials science, and analytical chemistry, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for the preparation of fluorinated benzoic acids and derivatives. Additionally, further research into the mechanism of action of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is needed in order to fully understand its potential applications.

Synthesis Methods

The synthesis of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% involves a two-step process. The first step involves the reaction of 4-methylphenol with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. This reaction yields the desired 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in excellent yield. The second step involves the hydrolysis of the trifluoroacetate ester to yield the free acid.

Scientific Research Applications

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is widely used in scientific research as it has a wide range of applications in the fields of organic synthesis, medicinal chemistry, materials science, and analytical chemistry. It has been used as a starting material for the synthesis of various fluorinated benzoic acids and derivatives, as well as for the preparation of pharmaceuticals and other compounds. In addition, it has been used as a reagent in the synthesis of various fluorinated compounds, such as fluorinated amines, alcohols, and alkanes.

properties

IUPAC Name

5-fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-13(8)16)11-5-4-10(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWAUYGZHQHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689280
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-83-3
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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